O-Desmethyl-Brinzolamid

Übersicht

Beschreibung

O-Desmethyl Brinzolamide is a potent metabolite derived from Brinzolamide, a carbonic anhydrase inhibitor. It is primarily used in research settings and has significant implications in the treatment of ocular conditions such as glaucoma and ocular hypertension .

Wissenschaftliche Forschungsanwendungen

O-Desmethyl Brinzolamide has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of carbonic anhydrase enzymes.

Biology: Researchers use it to understand its effects on cellular processes.

Medicine: It is investigated for its potential in treating ocular conditions.

Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Target of Action

O-Desmethyl Brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor Brinzolamide . It primarily targets carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . This enzyme plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .

Mode of Action

O-Desmethyl Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . It inhibits CA-II and CAIV, with the highest affinity to CA-II . By inhibiting CA-II, it decreases the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport . This leads to a decrease in aqueous humor secretion .

Biochemical Pathways

The inhibition of CA-II affects the biochemical pathway of aqueous humor formation. Aqueous humor is produced by the ciliary processes in the eye . The reduction in bicarbonate ion formation leads to a decrease in sodium and fluid transport, ultimately reducing the secretion of aqueous humor .

Pharmacokinetics

Brinzolamide is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . The primary metabolite is N-desethylbrinzolamide, followed by the N-desmethoxypropyl and O-desmethyl metabolites . After ocular instillation, the suspension is systemically absorbed to some degree; however, the plasma concentrations are low and generally below the limits of detection (less than 10 ng/mL) due to extensive binding by tissues and erythrocytes .

Result of Action

The primary result of O-Desmethyl Brinzolamide’s action is the reduction of intraocular pressure (IOP). By inhibiting CA-II and reducing aqueous humor secretion, it decreases the IOP in the anterior chamber of the eye . This can alleviate the effects of conditions such as open-angle glaucoma and ocular hypertension .

Biochemische Analyse

Biochemical Properties

O-Desmethyl Brinzolamide interacts with various enzymes and proteins. It is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . The nature of these interactions involves the oxidation of the N-propyl side chain of O-Desmethyl Brinzolamide .

Cellular Effects

The effects of O-Desmethyl Brinzolamide on cells are primarily related to its role in reducing intraocular pressure. It achieves this by inhibiting carbonic anhydrase II (CA-II), a key enzyme involved in the production of aqueous humor . This leads to a decrease in the formation of aqueous humor, thereby reducing intraocular pressure .

Molecular Mechanism

O-Desmethyl Brinzolamide exerts its effects at the molecular level through its interaction with carbonic anhydrase II (CA-II). It acts as a highly specific, non-competitive, reversible inhibitor of CA-II . This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by CA-II, leading to a decrease in the production of aqueous humor .

Dosage Effects in Animal Models

It is known that Brinzolamide, the parent compound, has been used in animal studies

Metabolic Pathways

O-Desmethyl Brinzolamide is involved in metabolic pathways mediated by cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . These enzymes catalyze the oxidation of the N-propyl side chain of O-Desmethyl Brinzolamide, leading to its metabolism .

Vorbereitungsmethoden

The synthesis of O-Desmethyl Brinzolamide involves several steps, starting from Brinzolamide. The process typically includes the demethylation of Brinzolamide under specific reaction conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

O-Desmethyl Brinzolamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used.

Vergleich Mit ähnlichen Verbindungen

O-Desmethyl Brinzolamide is unique due to its specific inhibition of carbonic anhydrase enzymes. Similar compounds include:

Brinzolamide: The parent compound, also a carbonic anhydrase inhibitor.

Dorzolamide: Another carbonic anhydrase inhibitor used in ocular treatments.

Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions

O-Desmethyl Brinzolamide stands out due to its high specificity and potency in inhibiting carbonic anhydrase II and IV, making it a valuable compound in both research and therapeutic contexts.

Biologische Aktivität

O-Desmethyl Brinzolamide (ODB) is a significant metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of ODB, its pharmacological properties, mechanisms of action, and clinical implications through detailed research findings and data tables.

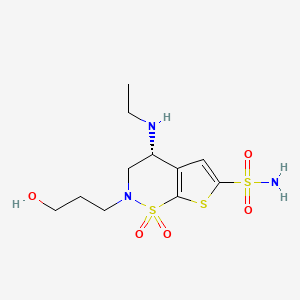

Chemical Structure and Properties

O-Desmethyl Brinzolamide is characterized by the molecular formula . It lacks the methoxy group present in its parent compound, Brinzolamide, making it slightly less complex. The compound retains the sulfonamide structure that is critical for its biological activity.

Carbonic Anhydrase Inhibition

ODB functions primarily as a reversible non-competitive inhibitor of carbonic anhydrases (CAs), particularly Carbonic Anhydrase II (CA-II). By inhibiting these enzymes, ODB reduces the secretion of aqueous humor in the eye, thereby lowering IOP. This mechanism is crucial in preventing optic nerve damage associated with elevated IOP.

Pharmacokinetics

The pharmacokinetics of ODB has not been extensively studied separately; however, it is known that Brinzolamide and its metabolites, including ODB, are absorbed into the systemic circulation following topical administration. The primary metabolic pathway involves hepatic cytochrome P450 enzymes, with ODB being one of the significant metabolites formed.

Biological Activity and Efficacy

Research indicates that ODB exhibits biological activity similar to Brinzolamide in terms of IOP reduction. In clinical studies involving Brinzolamide, significant reductions in IOP were observed, suggesting that ODB may contribute similarly to pharmacological effects.

Clinical Studies Overview

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

| Compound | Mechanism of Action | IOP Reduction (mmHg) | Safety Profile |

|---|---|---|---|

| O-Desmethyl Brinzolamide | CA-II inhibitor | Similar to Brinzolamide | Minimal drug-drug interactions |

| Brinzolamide | CA-II inhibitor | 3-5 | High ocular comfort |

| Dorzolamide | CA-II inhibitor | 2-4 | Higher incidence of systemic side effects |

Case Studies and Findings

- Efficacy in Glaucoma Patients : A study involving patients with primary open-angle glaucoma showed that adding Brinzolamide to existing therapies resulted in a mean diurnal IOP reduction comparable to timolol, further supporting the efficacy of its metabolites like ODB.

- Tolerability : Patients reported higher tolerability with Brinzolamide compared to dorzolamide, indicating potential advantages for ODB in clinical applications due to reduced discomfort upon administration.

Eigenschaften

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSYAXSFXFVBTJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186377-56-0 | |

| Record name | o-Desmethyl-brinzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL-BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How can O-desmethyl brinzolamide be quantified in biological samples?

A1: A rapid and sensitive ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC–MS/MS) method was developed and validated for quantifying O-desmethyl brinzolamide in human urine and hair []. This method demonstrated high sensitivity, achieving a limit of quantification (LOQ) of 0.02 ng/mg in hair. The study successfully applied this method to analyze samples from patients treated with brinzolamide, demonstrating its practical application in a clinical context [].

Q2: What is the clinical significance of measuring O-desmethyl brinzolamide levels?

A2: O-desmethyl brinzolamide is a metabolite of brinzolamide, a carbonic anhydrase inhibitor used to treat ocular diseases like glaucoma []. Quantifying O-desmethyl brinzolamide, alongside brinzolamide, in biological samples such as urine and hair allows researchers and clinicians to understand the metabolic fate of brinzolamide in patients []. This information can be valuable for optimizing treatment strategies and potentially personalizing dosages based on individual metabolic profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.